
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is a highly fluorinated organic compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a perfluorinated compound. This compound is often used in various industrial and scientific applications due to its stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene typically involves the fluorination of decahydronaphthalene derivatives. The process often requires the use of elemental fluorine or other fluorinating agents under controlled conditions to ensure the selective addition of fluorine atoms to the desired positions on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to maximize yield and purity.
化学反応の分析
Types of Reactions
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of fluorinated alcohols or ketones.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, nucleophilic substitution reactions may yield fluorinated aromatic compounds, while reduction reactions can produce partially fluorinated hydrocarbons.
科学的研究の応用
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a solvent or reagent in various chemical reactions due to its stability and inertness.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings, due to its chemical resistance and thermal stability.
作用機序
The mechanism of action of 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene involves its interaction with various molecular targets and pathways. The compound’s high fluorine content contributes to its unique properties, such as hydrophobicity and chemical inertness. These properties enable it to interact with specific biological molecules, potentially altering their function or stability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Perfluorodecalin: Another highly fluorinated compound with similar properties, used in similar applications.
Perfluoromethyldecalin: A related compound with a slightly different fluorination pattern, offering unique properties and applications.
Perfluoronaphthalene: A structurally related compound with a different fluorination pattern, used in various industrial and scientific applications.
Uniqueness
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-Heptadecafluorodecahydro-7-(trifluoromethyl)naphthalene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high fluorine content and specific arrangement of fluorine atoms make it particularly useful in applications requiring chemical resistance, thermal stability, and inertness.
特性
CAS番号 |
306-95-6 |
|---|---|
分子式 |
C11F20 |
分子量 |
512.08 g/mol |
IUPAC名 |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,8,8,8a-heptadecafluoro-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11F20/c12-1-2(13,7(21,22)10(27,28)9(25,26)6(1,19)20)5(17,18)8(23,24)3(14,4(1,15)16)11(29,30)31 |
InChIキー |
DVPQLHWKBCBNDB-UHFFFAOYSA-N |
正規SMILES |
C12(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


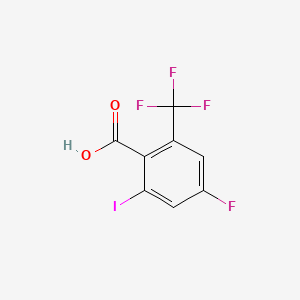
![(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-9-[(1S,8S,9R,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol](/img/structure/B13424387.png)
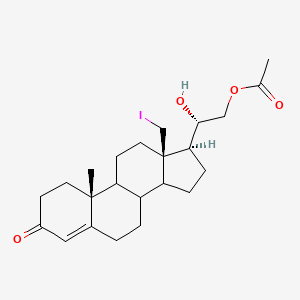
![2-(((3aR,4S,6S,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13424390.png)
![[6-[6-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]hexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate](/img/structure/B13424400.png)
![5,6-Difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B13424422.png)
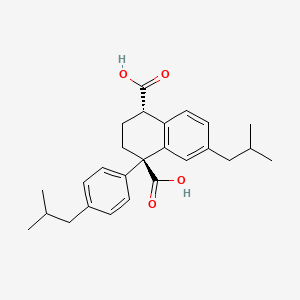
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)
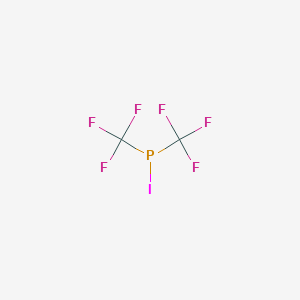
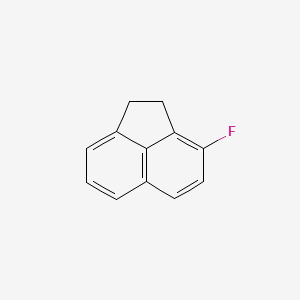
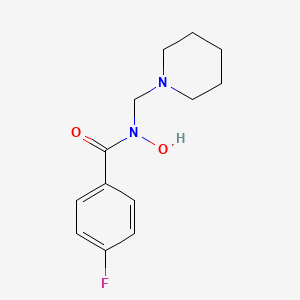
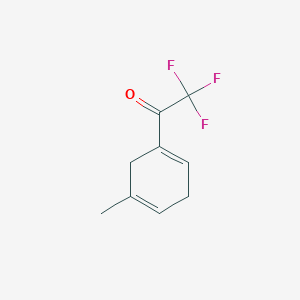
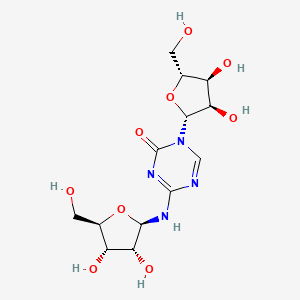
![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)
